molecular formula C22H24N2O7S B2686246 diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-64-7

diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2686246
CAS RN: 864926-64-7
M. Wt: 460.5
InChI Key: UZCXBTJWIKTSKC-UHFFFAOYSA-N
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Description

“Diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” is a chemical compound . Its molecular formula is C22H24N2O7S and it has a molecular weight of 460.5.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification with an overall yield of 35% .

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

This compound serves as a starting material for constructing heterocyclic systems, which are crucial in the development of pharmaceuticals and materials science. For example, it has been used to synthesize derivatives of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines, pyrido[4′,3′:4,5]thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines, and pyrido[4′,3′:4,5]thieno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidines. These synthesized derivatives highlight the compound's utility in creating novel structures that could have various pharmaceutical and material applications (Ahmed, 2002).

Anticancer Activity

Derivatives synthesized from this compound have been evaluated for their anticancer activity, demonstrating its potential as a precursor for developing anticancer agents. Notably, compounds synthesized using this chemical framework have shown potent activity against colon HCT-116 human cancer cell lines. This indicates its relevance in medicinal chemistry, particularly in the search for new cancer therapies (Abdel-Motaal, Asem, & Alanzy, 2020).

Photo-Physical Characterization

In the field of materials science, derivatives of this compound have been explored for their photo-physical properties. Studies have been conducted on novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, derived from the reaction involving diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. These compounds exhibit excited-state intramolecular proton transfer (ESIPT) pathway characteristics, with single absorption and dual emission properties. Their thermal stability and fluorescent characteristics make them suitable for applications in sensing, organic light-emitting diodes (OLEDs), and fluorescence microscopy (Padalkar et al., 2011).

properties

IUPAC Name

diethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S/c1-3-28-21(26)18-14-7-8-24(22(27)29-4-2)12-17(14)32-20(18)23-19(25)13-5-6-15-16(11-13)31-10-9-30-15/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCXBTJWIKTSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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